molecular formula C15H21NO2 B5354366 N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-methylpropanamide

N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-methylpropanamide

Cat. No.: B5354366
M. Wt: 247.33 g/mol
InChI Key: BMNAPGMWKUJXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-methylpropanamide, also known as DDC, is a chemical compound that has gained attention in scientific research for its potential use in the treatment of various diseases. DDC belongs to the class of chroman derivatives and has been found to exhibit significant biological activity.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-methylpropanamide is not fully understood. However, studies have shown that this compound can interact with various proteins and enzymes in the body, including histone deacetylases and cyclin-dependent kinases. These interactions can lead to changes in gene expression and cell cycle regulation, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. This compound has also been found to modulate the immune system, leading to increased anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-methylpropanamide in lab experiments is its potent anti-cancer activity. Additionally, this compound is relatively easy to synthesize and can be obtained in pure form using standard purification techniques. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are many potential future directions for research on N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-methylpropanamide. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify specific targets for its anti-cancer activity. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-methylpropanamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-methylpropanoyl chloride with 2,2-dimethyl-3,4-dihydro-2H-chromen-4-amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-methylpropanamide has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity and can induce apoptosis in cancer cells. Additionally, this compound has been found to inhibit the growth of cancer cells by targeting specific signaling pathways.

Properties

IUPAC Name

N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-10(2)14(17)16-12-9-15(3,4)18-13-8-6-5-7-11(12)13/h5-8,10,12H,9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNAPGMWKUJXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CC(OC2=CC=CC=C12)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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